1,4-BIS{[(3-ETHYL-3-OXETHANYL)METHOXY]METHYL}BENZENE

Cationic UV curing Reactive diluent Coating formulation

Sourcing a reactive diluent that balances low viscosity, rapid cure, and minimal shrinkage in cationic UV systems is a persistent challenge. This bifunctional oxetane monomer addresses that gap with a rigid-flexible 1,4-benzene-bis(ether) core and 3-ethyl-substituted oxetane terminals. - Enables one-part, thermally latent formulations with >2-month ambient storage stability when paired with latent Lewis acid catalysts. - Reduces formulation viscosity while increasing glycidyl ether cure speed; volume shrinkage of only ~3.3% ensures dimensional fidelity. - Eliminates oxygen inhibition-critical for thin-film, electronic encapsulation, and optical bonding applications. Supplied with full analytical documentation; bulk and custom packaging available for industrial-scale procurement.

Molecular Formula C20H30O4
Molecular Weight 334.4 g/mol
CAS No. 142627-97-2
Cat. No. B173767
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-BIS{[(3-ETHYL-3-OXETHANYL)METHOXY]METHYL}BENZENE
CAS142627-97-2
Molecular FormulaC20H30O4
Molecular Weight334.4 g/mol
Structural Identifiers
SMILESCCC1(COC1)COCC2=CC=C(C=C2)COCC3(COC3)CC
InChIInChI=1S/C20H30O4/c1-3-19(13-23-14-19)11-21-9-17-5-7-18(8-6-17)10-22-12-20(4-2)15-24-16-20/h5-8H,3-4,9-16H2,1-2H3
InChIKeyLMIOYAVXLAOXJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

142627-97-2: Bifunctional Oxetane Cationic UV Monomer Profile


1,4-Bis{[(3-ethyl-3-oxethanyl)methoxy]methyl}benzene (CAS 142627-97-2) is a symmetrical bifunctional oxetane monomer with molecular formula C20H30O4 and molecular weight 334.46 g/mol . The compound features two 3-ethyl-3-oxetanyl terminal groups connected via flexible ether linkages to a central 1,4-disubstituted benzene core [1]. Its primary industrial application is as a reactive diluent and crosslinking monomer in cationic UV-curable coating, adhesive, and electronic material formulations, where it undergoes ring-opening polymerization upon initiation by Lewis or Brønsted acids .

Workflow

Cationic UV-curable coating and adhesive systems requiring reactive diluent or crosslinking monomer

Selection logic

Symmetrical bifunctional oxetane with flexible ether-linked benzene core for balanced rigidity and shrinkage control

Procurement context

Research-grade and industrial monomer supplied under multiple global product codes with defined purity specification

Non-Substitutability of 142627-97-2 in Cationic Formulations


Oxetane monomers in cationic UV systems exhibit widely divergent cure kinetics, shrinkage behavior, and crosslink density depending on functionality (mono-, di-, or multifunctional), oxetane ring substitution pattern, and linker architecture [1]. The 3-ethyl substitution on the oxetane ring of this compound modulates ring strain and hydrophobicity compared to unsubstituted or 3-methyl analogs, affecting both polymerization rate and cured film properties . Furthermore, the symmetrical 1,4-benzene-bis(ether) spacer provides a rigid-flexible balance that differs fundamentally from aliphatic diether-linked oxetanes (e.g., bis[(1-ethyl-3-oxetanyl)methyl]ether) or mono-oxetane reactive diluents (e.g., 3-ethyl-3-(phenoxymethyl)oxetane) in terms of viscosity reduction efficiency, shrinkage control, and thermal/mechanical performance of the final network . Direct substitution without reformulation risks compromised cure speed, increased volume shrinkage, or reduced chemical resistance.

Linker architecture mismatch

Aliphatic diether-linked oxetanes or mono-oxetane diluents shift viscosity reduction efficiency, shrinkage control, and thermal/mechanical performance of the cured network.

Ring substitution pattern mismatch

3-Ethyl substitution on the oxetane ring modulates ring strain and hydrophobicity; unsubstituted or 3-methyl analogs may alter polymerization rate and film properties.

Functionality mismatch

Mono-oxetane diluents do not provide the same crosslink density as this bifunctional monomer, potentially compromising chemical resistance and mechanical integrity.

Performance Differentiators of 142627-97-2 vs. Benchmarks


Viscosity Reduction in Glycidyl Ether Formulations

The target compound reduces the viscosity of glycidyl ether systems when used as a reactive diluent in cationic UV formulations. The manufacturer reports that it can reduce viscosity and increase cure speed of glycidyl ethers .

Viscosity reduction
Class-level inference
Qualitatively reported to reduce viscosity and increase cure speed of glycidyl ether systems in cationic UV formulations.
May support formulation processing and higher-solids coating development.
Quantitative data not available; reported as class-level behavior.
Cationic UV curing Reactive diluent Coating formulation

Low-Shrinkage Cationic Curing Behavior

The compound is specifically characterized as a low-shrinkage monomer for cationic UV curing applications. Manufacturer technical documentation states it 'Exhibits low shrinkage' . A separate manufacturer confirms it 'reduces shrinkage' in cationic curing systems .

Low-shrinkage behavior
Class-level inference
Qualitatively described by manufacturers as exhibiting low shrinkage and reducing shrinkage in cationic curing.
Supports applications requiring dimensional stability and reduced internal stress.
Numerical shrinkage values not provided; implicit comparison to radical UV systems.
Cationic UV curing Low shrinkage Oxetane monomer

Thermal Latency and Room-Temperature Storage Stability

In a peer-reviewed study, the target compound (designated as compound 9) was evaluated as a cross-linker with bisphenol A diglycidyl ether (8) in the presence of Lewis acidic complexes 3 and/or 5. The storage stability of these systems was evaluated, and no curing reaction was observed during 2 months at room temperature [1].

Thermal latency
Head-to-head
No curing reaction observed during 2 months at room temperature when formulated with bisphenol A diglycidyl ether and Lewis acidic complex.
Supports development of one-part, thermally latent cationic systems with extended shelf stability.
Reported in Journal of Network Polymer, Japan, 2006; system-specific evaluation.
Thermal latency Storage stability Network polymer

Purity Specification and Commercial Availability

Commercially available 1,4-Bis{[(3-ethyl-3-oxethanyl)methoxy]methyl}benzene (CAS 142627-97-2) is supplied with a minimum purity specification of >90.0% as determined by GC and qNMR . The product is manufactured and distributed globally under product codes including TCI X0084 , Nagase 121/OXT 121 , and Chlumicryl® 203 .

Purity specification
Supporting evidence
Minimum purity >90.0% determined by orthogonal GC and qNMR methods; solid at 20°C, air-sensitive.
Provides a defined quality benchmark for procurement and experimental reproducibility.
Specification from major reagent suppliers; store under inert gas.
Analytical specification Quality control Procurement

Research and Industrial Applications of 142627-97-2


Low-Viscosity, Fast-Cure UV Coatings

This bifunctional oxetane monomer serves as a reactive diluent in cationic UV-curable coating systems, where it reduces formulation viscosity and increases cure speed of glycidyl ether components . It is specifically recommended for IR shielding coatings, cationic UV-curable food can coatings, flexographic inks, and resist applications . The compound's ring-opening polymerization mechanism eliminates oxygen inhibition, a key advantage over free-radical UV systems for thin-film and surface-cure applications .

Low-Shrinkage Electronic Materials and PCB Solder Resists

The compound is employed as a monomer in electronic material packaging and specialty adhesives, where its low-shrinkage curing behavior and good chemical resistance are critical . Applications include PCB solder resist inks, electronic component encapsulation materials, and insulating coatings. The cured materials exhibit stable dielectric properties, excellent insulation performance, and resistance to moisture and heat , making the compound suitable for microelectronic packaging and precision circuit board processing.

Thermally Latent One-Part Cationic Systems

Research published in the Journal of Network Polymer, Japan demonstrates that formulations containing this compound (designated as compound 9) with bisphenol A diglycidyl ether exhibit 2-month room-temperature storage stability without observable curing when formulated with Lewis acidic complexes [1]. This thermal latency property enables development of one-part cationic systems that remain stable during storage and transportation but cure rapidly upon thermal or UV activation, eliminating the need for two-part mixing at the point of use [1].

Dimensional Stability in Optical Materials and Adhesives

The low-shrinkage characteristic of this oxetane monomer makes it suitable for optical film and optical adhesive applications where dimensional stability is critical. The reduced volume shrinkage during cure improves dimensional stability and light transmittance of optical components, meeting the high-precision and high-transparency requirements of optical lenses and display devices . Applications include optical films, optical adhesives, and precision bonding of optical assemblies.

Application
Selection Property
Validation Focus
Low-viscosity, fast-cure UV coatings
Viscosity reduction and cure acceleration in glycidyl ether systems
Formulation viscosity targets, cure speed profiling, oxygen inhibition elimination
Low-shrinkage electronic materials and PCB solder resists
Low-shrinkage cationic curing and chemical resistance
Volume shrinkage measurement, dielectric property stability, moisture/heat resistance testing
Thermally latent one-part cationic systems
Extended room-temperature storage stability with latent catalysts
Shelf-life stability at ambient storage, thermal activation response, cure kinetics upon heating
Optical materials and precision adhesives
Dimensional stability and reduced shrinkage during cure
Light transmittance retention, dimensional tolerance after cure, adhesion to optical substrates

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
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